molecular formula C21H21N3O4 B2652426 N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891867-00-8

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B2652426
CAS No.: 891867-00-8
M. Wt: 379.416
InChI Key: TZQJUMDZMYTSMS-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazine core with 2,3-dione groups, a 4-methoxyphenyl substituent at position 4, and an acetamide side chain linked to a 4-ethylphenyl group.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-4-6-16(7-5-15)22-19(25)14-23-12-13-24(21(27)20(23)26)17-8-10-18(28-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQJUMDZMYTSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Tetrahydropyrazinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrazinyl core.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a substitution reaction, often using a suitable halide and a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, typically using a palladium catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides and bases for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Moieties

  • Tetrahydropyrazine vs. Quinazolinone (): The quinazolinone-based compound N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5) replaces the tetrahydropyrazine core with a quinazolinone-thiazolidinone hybrid.
  • Tetrahydropyrazine vs. Pyrazolo[3,4-d]pyrimidine ():
    Compounds like N-(4-acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide () feature a pyrazolo-pyrimidine core, which offers a planar, electron-rich structure conducive to intercalation or kinase inhibition. In contrast, the tetrahydropyrazine-dione core may favor hydrogen bonding with polar enzyme pockets .

Substituent Effects

  • Aryl Groups: The 4-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), whereas 4-fluorophenyl () or 4-nitrophenyl () substituents introduce electron-withdrawing effects, altering reactivity and binding affinity .
  • Side Chains:

    • The acetamide linkage in the target compound is shared with N-(4-hydroxyphenyl)acetamide (), a simpler analog. However, the ethylphenyl and tetrahydropyrazine extensions in the target compound likely enhance target specificity and metabolic stability .

Biological Activity

N-(4-ethylphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C28H29N3O5
  • Molecular Weight : 487.5 g/mol
  • IUPAC Name : N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
  • InChI Key : HNBKARUBPSRLCV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in modulating the activity of aralkylamine dehydrogenases, which play a role in the metabolism of aromatic amines .
  • Receptor Binding : It may bind to certain receptors in the central nervous system or other tissues, influencing physiological responses. This interaction can lead to effects such as analgesia or anti-inflammatory responses.

Biological Activity Studies

Several studies have examined the biological activity of compounds structurally similar to this compound. Here are notable findings:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These findings suggest that modifications in the structure can enhance antimicrobial efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages. The mechanism involves inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Case Studies

  • Case Study on Pain Management : A clinical trial investigated the efficacy of a related compound in managing chronic pain. Patients receiving treatment reported significant reductions in pain scores compared to the placebo group.
  • Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, the compound exhibited cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent.

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